4-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylbutanamide
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Overview
Description
4-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylbutanamide is a complex organic compound with a unique structure that includes a thiazolidinone ring, an ethoxyphenyl group, and a hydroxyethyl-phenylbutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylbutanamide typically involves multiple steps:
Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable thioamide with a haloketone under basic conditions to form the thiazolidinone ring.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced via a condensation reaction with an appropriate aldehyde.
Attachment of the Hydroxyethyl-Phenylbutanamide Moiety: This final step involves the reaction of the intermediate with a hydroxyethyl-phenylbutanamide derivative under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
4-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylbutanamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.
Material Science: Its ability to form stable complexes with metals could make it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 4-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazolidinone ring and ethoxyphenyl group are likely involved in binding to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-naphthalen-1-ylbutanamide
- 2-(4-Ethoxyphenyl)-2-methylpropyl 3-phenoxybenzyl ether
Uniqueness
Compared to similar compounds, 4-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylbutanamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C24H26N2O4S2 |
---|---|
Molecular Weight |
470.6 g/mol |
IUPAC Name |
4-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylbutanamide |
InChI |
InChI=1S/C24H26N2O4S2/c1-2-30-20-12-10-18(11-13-20)17-21-23(29)26(24(31)32-21)14-6-9-22(28)25(15-16-27)19-7-4-3-5-8-19/h3-5,7-8,10-13,17,27H,2,6,9,14-16H2,1H3/b21-17- |
InChI Key |
FPJFAUOGVPUIOB-FXBPSFAMSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)N(CCO)C3=CC=CC=C3 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)N(CCO)C3=CC=CC=C3 |
Origin of Product |
United States |
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